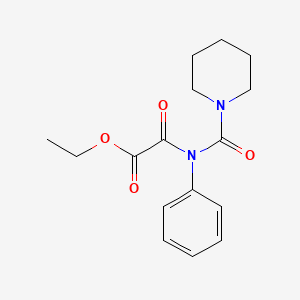

ethyl 2-oxo-2-(N-phenylpiperidine-1-carboxamido)acetate

Description

Ethyl 2-oxo-2-(N-phenylpiperidine-1-carboxamido)acetate is an organic compound featuring a piperidine ring substituted with a phenyl carboxamide group and an ethyl 2-oxoacetate ester moiety. Its synthesis involves the reaction of N-phenylpiperidine with ethyl 2-chloro-2-oxoacetate under mild conditions (e.g., dichloromethane solvent, room temperature, and triethylamine as a base) .

Properties

IUPAC Name |

ethyl 2-oxo-2-[N-(piperidine-1-carbonyl)anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-2-22-15(20)14(19)18(13-9-5-3-6-10-13)16(21)17-11-7-4-8-12-17/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLCMTNGLPDQLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N(C1=CC=CC=C1)C(=O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 2-oxo-2-(N-phenylpiperidine-1-carboxamido)acetate is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its diverse pharmacological properties. The presence of the phenyl group and the carboxamide moiety contributes to its biological activity.

Anticancer Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit anticancer properties. For instance, a study on related piperidine derivatives demonstrated potent anticancer activity against A549 lung adenocarcinoma cells. The compounds were tested at a concentration of 100 µM for 24 hours, revealing structure-dependent cytotoxicity (Table 1) .

| Compound | Viability (%) | Notes |

|---|---|---|

| Compound 1 | 78-86 | Weak activity |

| Compound 6 | 64 | Enhanced activity with 4-chlorophenyl substitution |

| Compound 8 | <50 | Most potent anticancer activity observed |

Antimicrobial Activity

In addition to anticancer effects, the compound's structural analogs have been evaluated for antimicrobial properties against multidrug-resistant pathogens. Screening against bacteria such as Klebsiella pneumoniae and Staphylococcus aureus showed promising results, indicating potential therapeutic applications in treating infections .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Interaction : Similar piperidine derivatives have been shown to interact with various enzymes, influencing metabolic pathways and cellular functions .

- Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production through its action on specific metabolic pathways, affecting cellular proliferation and apoptosis .

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

- Study on Lung Cancer Cells : A study involving A549 cells demonstrated that modifications in the compound's structure led to varying degrees of cytotoxicity, with certain substitutions enhancing anticancer activity significantly .

- Antimicrobial Efficacy : Another investigation revealed that specific derivatives displayed effective antimicrobial action against drug-resistant strains, suggesting their potential role in treating infections where conventional therapies fail .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Initial studies indicate that the compound has favorable solubility characteristics and bioavailability, although further research is necessary to fully elucidate its pharmacokinetic properties.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds with piperidine derivatives exhibit promising anticancer activities. Ethyl 2-oxo-2-(N-phenylpiperidine-1-carboxamido)acetate has been evaluated for its cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of piperidine could induce apoptosis in cancer cells, highlighting the potential of this compound as a lead in anticancer drug development .

Neuropharmacological Effects

Piperidine derivatives are also known for their neuropharmacological properties. This compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It may act by inhibiting cholinesterase activity, thus enhancing acetylcholine levels in the brain .

Structure-Activity Relationship (SAR) Studies

The compound serves as a valuable scaffold for SAR studies aimed at optimizing pharmacological activity. Variants of this compound have been synthesized to explore modifications that enhance efficacy and reduce toxicity. This approach has led to the identification of more potent analogs with improved selectivity for specific biological targets .

Formulation Development

This compound can be formulated into various dosage forms, including tablets and injectables. Its solubility profile can be modified through co-crystallization techniques to enhance bioavailability, which is crucial for effective therapeutic applications .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Anticancer Activity | Demonstrated cytotoxic effects against FaDu hypopharyngeal tumor cells | Supports further investigation into potential anticancer therapies |

| Neuropharmacological Evaluation | Inhibition of acetylcholinesterase activity observed | Suggests potential use in Alzheimer's treatment |

| SAR Analysis | Identification of more potent analogs through structural modifications | Enhances drug development pipeline |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

A structurally related compound, 2-oxo-2-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)acetic acid (Compound 12) , provides a basis for comparison . Below is a detailed analysis of their differences and implications:

Table 1: Structural and Functional Comparison

Functional Group Impact

- Ester vs. In contrast, the carboxylic acid in Compound 12 increases polarity, favoring solubility in aqueous environments .

- Substituent Effects : The trifluoromethyl group in Compound 12 introduces strong electron-withdrawing effects, which may enhance metabolic stability and binding affinity to hydrophobic protein pockets compared to the unsubstituted phenyl group in the target compound .

Pharmacological Implications

- The target compound’s ester group could act as a prodrug, undergoing hydrolysis in vivo to release the active acid form. This property is absent in Compound 12, which is already a carboxylic acid.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.